

# Dichlorophenylborane: A Technical Guide for Researchers

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## Compound of Interest

Compound Name: Dichlorophenylborane

Cat. No.: B1345638

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CAS Number: 873-51-8 Molecular Formula:  $C_6H_5BCl_2$

This technical guide provides an in-depth overview of **Dichlorophenylborane**, a versatile organoboron compound widely utilized as a Lewis acid catalyst in organic synthesis. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical research, offering detailed information on its properties, synthesis, and key applications, including experimental protocols and mechanistic insights.

## Physicochemical Properties

**Dichlorophenylborane** is a colorless liquid at room temperature with a pungent odor. It is highly reactive and sensitive to moisture and air, hydrolyzing to form phenylboronic acid. Proper handling under inert atmosphere is crucial for its effective use.

Property	Value	Reference
CAS Number	873-51-8	
Molecular Formula	$C_6H_5BCl_2$	
Molecular Weight	158.82 g/mol	
Boiling Point	66 °C at 11 mmHg	
Density	1.224 g/mL at 25 °C	
Refractive Index	$n_{20/D}$ 1.545	

# Synthesis of Dichlorophenylborane

A common laboratory-scale synthesis of **Dichlorophenylborane** involves the reaction of boron trichloride with a phenylating agent.

## Experimental Protocol: Synthesis from Boron Trichloride

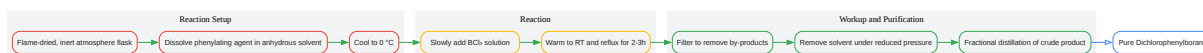
Materials:

- Boron trichloride ( $\text{BCl}_3$ )
- Tetraphenyltin ( $\text{Ph}_4\text{Sn}$ ) or Phenylmagnesium bromide ( $\text{PhMgBr}$ )
- Anhydrous solvent (e.g., hexanes, dichloromethane)

Procedure:

- In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., argon or nitrogen), dissolve the phenylating agent in the anhydrous solvent.
- Cool the solution to  $0\text{ }^\circ\text{C}$  using an ice bath.
- Slowly add a solution of boron trichloride in the same solvent to the cooled solution of the phenylating agent via the dropping funnel with vigorous stirring.
- After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 2-3 hours.
- Monitor the reaction progress by  $^{11}\text{B}$  NMR spectroscopy.
- Upon completion, the reaction mixture is cooled, and the solid by-products (e.g., tin chloride or magnesium salts) are removed by filtration under inert atmosphere.
- The solvent is removed from the filtrate under reduced pressure.

- The crude **Dichlorophenylborane** is then purified by fractional distillation under reduced pressure to yield a colorless liquid.



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**Fig. 1:** General workflow for the synthesis of **Dichlorophenylborane**.

## Applications in Organic Synthesis

**Dichlorophenylborane** is a potent Lewis acid that catalyzes a variety of organic transformations, enabling the construction of complex molecular architectures.

### Enantioselective Diels-Alder Reaction

**Dichlorophenylborane** can be used to prepare chiral Lewis acid catalysts for enantioselective Diels-Alder reactions. A notable example involves the in-situ preparation of a catalyst from **Dichlorophenylborane** and (1R,2S)-(-)-allo-threonine derivatives. This catalyst effectively promotes the cycloaddition of dienes and dienophiles with high enantioselectivity.

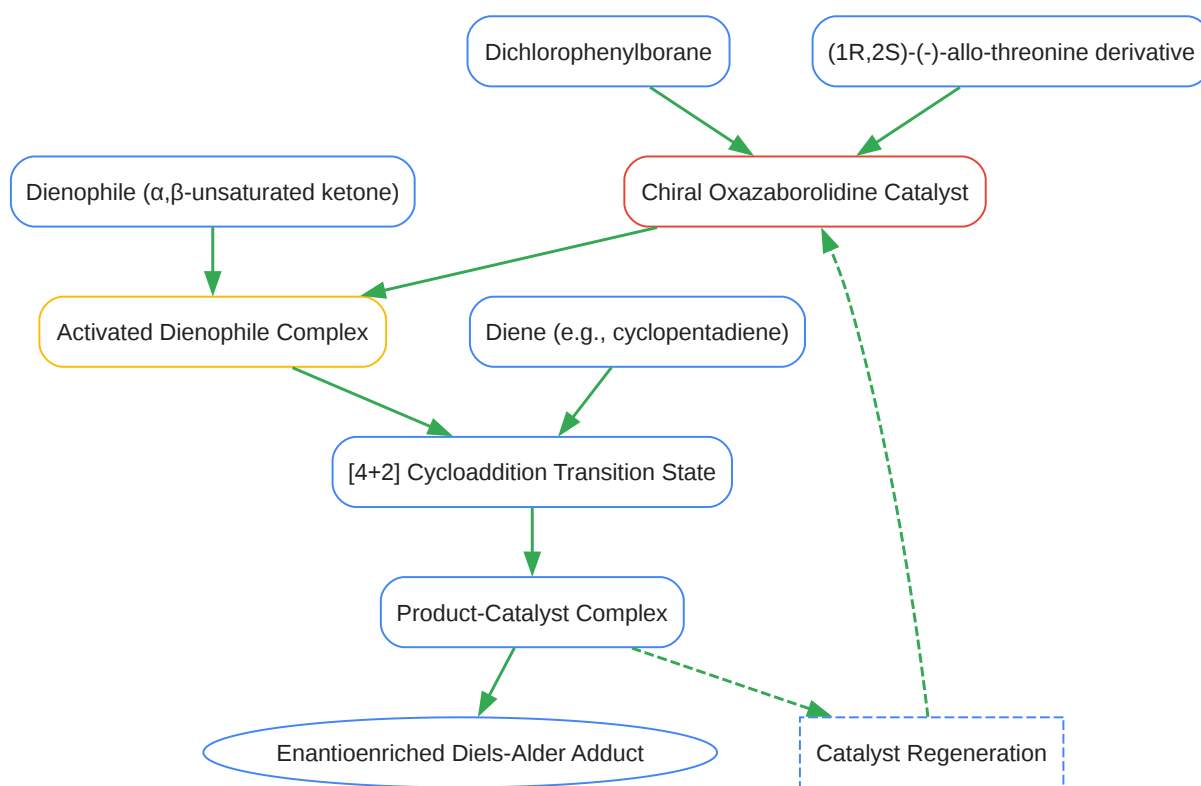
Catalyst Preparation:

- To a solution of (1R,2S)-(-)-allo-threonine derivative (1.0 equiv.) in anhydrous dichloromethane at 0 °C under an inert atmosphere, add a solution of **Dichlorophenylborane** (1.0 equiv.) in dichloromethane dropwise.
- Stir the mixture at 0 °C for 30 minutes to form the chiral oxazaborolidine catalyst.

Diels-Alder Reaction:

- Cool the freshly prepared catalyst solution to -78 °C.
- Add the dienophile (e.g., an  $\alpha,\beta$ -unsaturated ketone) (1.0 equiv.) to the catalyst solution.

- After stirring for 10 minutes, add the diene (e.g., cyclopentadiene) (1.2 equiv.) dropwise.
- Stir the reaction mixture at -78 °C and monitor its progress by TLC.
- Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
- Extract the product with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel.



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**Fig. 2:** Catalytic cycle of the **Dichlorophenylborane**-derived catalyst in an asymmetric Diels-Alder reaction.

## Vinylogous Mukaiyama Aldol Reaction

**Dichlorophenylborane** is an effective catalyst for the vinylogous Mukaiyama aldol reaction, a powerful carbon-carbon bond-forming reaction that provides access to  $\delta$ -hydroxy- $\alpha,\beta$ -unsaturated carbonyl compounds. The Lewis acidity of **Dichlorophenylborane** activates the aldehyde electrophile, facilitating the nucleophilic attack of a silyl dienolate.

- To a solution of the aldehyde (1.0 equiv.) in anhydrous dichloromethane at -78 °C under an inert atmosphere, add **Dichlorophenylborane** (1.1 equiv.) dropwise.
- Stir the mixture for 15 minutes.
- Add a solution of the silyl dienolate (1.2 equiv.) in dichloromethane dropwise.
- Continue stirring at -78 °C and monitor the reaction by TLC.
- Once the reaction is complete, quench with a saturated aqueous solution of ammonium chloride.
- Allow the mixture to warm to room temperature and extract the product with dichloromethane.
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography.



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**Fig. 3:** Experimental workflow for the **Dichlorophenylborane**-catalyzed vinylogous Mukaiyama aldol reaction.

## Synthesis of Lactimidomycin

**Dichlorophenylborane** has been implicated as a catalyst in synthetic routes towards the natural product lactimidomycin, a potent anticancer and antiviral agent. While specific, detailed protocols directly employing **Dichlorophenylborane** in the total synthesis of lactimidomycin are not extensively published in common literature, its role is proposed in key bond-forming steps, likely leveraging its Lewis acidity to catalyze aldol or related additions to construct the complex carbon skeleton of the molecule. The syntheses of lactimidomycin often involve multiple stereocenters and complex functionalities, where the catalytic activity of Lewis acids like **Dichlorophenylborane** can be crucial for achieving the desired stereochemical control and reaction efficiency.<sup>[1][2][3]</sup>

## Safety and Handling

**Dichlorophenylborane** is a flammable liquid and is corrosive. It reacts violently with water. All manipulations should be carried out in a well-ventilated fume hood, under a dry, inert atmosphere (e.g., argon or nitrogen). Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times. In case of fire, use a dry chemical fire extinguisher. Do not use water.

## Conclusion

**Dichlorophenylborane** is a valuable and reactive organoboron reagent with significant applications in organic synthesis. Its strong Lewis acidity makes it an effective catalyst for a range of important transformations, including enantioselective Diels-Alder reactions and vinylogous Mukaiyama aldol reactions. The ability to form chiral catalysts in situ further enhances its utility in asymmetric synthesis. Proper handling and storage are essential to ensure its reactivity and for the safety of the user. This guide provides a foundational understanding of **Dichlorophenylborane** for its effective application in a research setting.

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